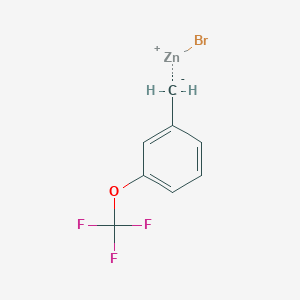![molecular formula C7H6ClN3S B14895650 7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
7-Chlorothieno[3,4-c]pyridine-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorothieno[3,4-c]pyridine-1,3-diamine is a heterocyclic compound with the molecular formula C7H6ClN3S It is a derivative of thieno[3,4-c]pyridine, characterized by the presence of a chlorine atom at the 7th position and two amino groups at the 1st and 3rd positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[3,4-c]pyridine-1,3-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,4-c]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized in the presence of pyrrolidine and calcium chloride to yield the desired thieno[3,4-c]pyridine compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chlorothieno[3,4-c]pyridine-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
7-Chlorothieno[3,4-c]pyridine-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 7-Chlorothieno[3,4-c]pyridine-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorothieno[3,2-c]pyridine: This compound has a similar structure but differs in the position of the chlorine atom.
7-Chlorothieno[3,2-b]pyridine: Another related compound with a different arrangement of the thieno and pyridine rings.
Uniqueness
7-Chlorothieno[3,4-c]pyridine-1,3-diamine is unique due to its specific substitution pattern and the presence of two amino groups
Propriétés
Formule moléculaire |
C7H6ClN3S |
|---|---|
Poids moléculaire |
199.66 g/mol |
Nom IUPAC |
7-chlorothieno[3,4-c]pyridine-1,3-diamine |
InChI |
InChI=1S/C7H6ClN3S/c8-4-2-11-1-3-5(4)7(10)12-6(3)9/h1-2H,9-10H2 |
Clé InChI |
SSYIZVCVOUOBIC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(SC(=C2C=N1)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B14895568.png)
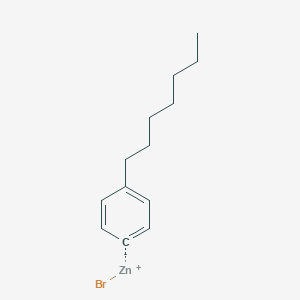
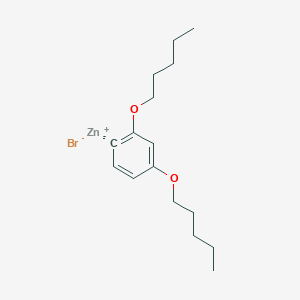
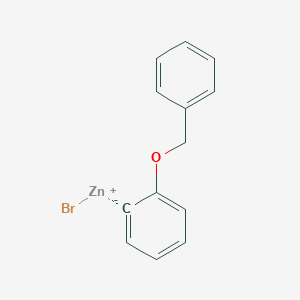
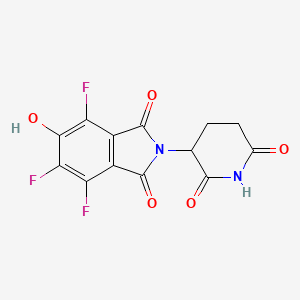
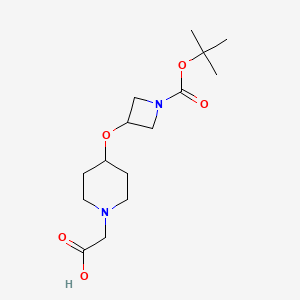
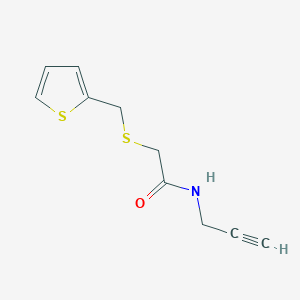

![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
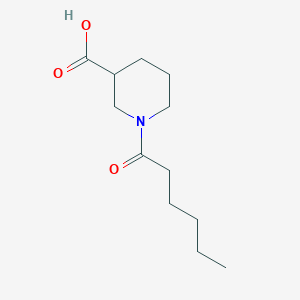
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
